molecular formula C10H14 B1221641 1,2,3,4-Tetramethylfulvene CAS No. 76089-59-3

1,2,3,4-Tetramethylfulvene

Cat. No. B1221641
CAS RN: 76089-59-3
M. Wt: 134.22 g/mol
InChI Key: RYLMKTLFCIGRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetramethylfulvene is a member of fulvenes.

Scientific Research Applications

New Ligands for Complex Chemistry

1,2,3,4-Tetramethylfulvene has been utilized in the synthesis of novel ligands for complex chemistry. It reacts with lithium derivatives like lithium tert-butylamide, lithium anilide, and lithium tert-butylphosphide to produce substituted cyclopentadiene systems. These systems are of interest due to their potential applications in creating new metal complexes with unique properties (Heidemann & Jutzi, 1994).

Organometallic Chemistry

In organometallic chemistry, 1,2,3,4-Tetramethylfulvene has shown versatility. For instance, its vinyl C-H bond can be activated in the presence of organolutetium compounds to form vinyl organolutetium complexes and "tuck-over" complexes. These complexes have been instrumental in understanding C-H bond activations and provide pathways for catalytic applications, especially in hydrogenation processes (Evans, Champagne, & Ziller, 2006).

Synthesis of Functionalized Cyclopentadienes

1,2,3,4-Tetramethylfulvene serves as a precursor for various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems. These derivatives are synthesized through reactions with different nucleophiles, providing a versatile method for creating substituted cyclopentadienes which can be further used in the synthesis of complex organometallic compounds (Jutzi, Heidemann, Neumann, & Stammler, 1992).

Transition Metal Complexes

The compound has been studied extensively for its role in forming transition metal complexes. These complexes, involving Group 4–10 transition metals, have been characterized, revealing insights into their synthesis, structure, and chemical properties. Such studies contribute to the broader understanding of metal-ligand interactions and the potential for designing new materials and catalysts (Kreindlin & Rybinskaya, 2004).

properties

CAS RN

76089-59-3

Product Name

1,2,3,4-Tetramethylfulvene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene

InChI

InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3

InChI Key

RYLMKTLFCIGRQD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C)C(=C1C)C)C

Canonical SMILES

CC1=C(C(=C)C(=C1C)C)C

Other CAS RN

76089-59-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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